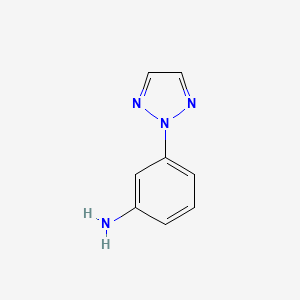

3-(2H-1,2,3-Triazol-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound with the CAS Number: 626248-56-4 . It has a molecular weight of 160.18 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, such as 3-(2H-1,2,3-Triazol-2-yl)aniline, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process typically involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The InChI Code for 3-(2H-1,2,3-Triazol-2-yl)aniline is 1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-(2H-1,2,3-Triazol-2-yl)aniline are not detailed in the available resources, 1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Physical And Chemical Properties Analysis

3-(2H-1,2,3-Triazol-2-yl)aniline has a predicted boiling point of 380.9±44.0 °C . It has a density of 1.32 and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The compound has a predicted pKa of 3.44±0.10 .Wissenschaftliche Forschungsanwendungen

Ruthenium-catalyzed C–H Amidation

A study demonstrated the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation of 2-aryl-1,2,3-triazoles with sulfonyl azides. This environmentally friendly protocol for C–N bond formation is significant due to its tolerance of various functionalities and the production of N2 gas as the sole byproduct, achieving moderate to excellent yields (Wang et al., 2016).

Photoluminescent Copper(I) Complexes

Research on heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands highlighted their distorted tetrahedral geometry and long-lived photoluminescence. These complexes, showing colors ranging from yellow to red-orange across various states, suggest applications in photoluminescent materials and sensors (Manbeck et al., 2011).

Synthesis of Microtubule-Binding Agents

A study on 1,2,3-triazole analogs of combretastatin A-4 as potential microtubule-binding agents found that specific derivatives exhibited significant cytotoxicity and tubulin inhibition, indicating potential applications in cancer therapy (Odlo et al., 2010).

Supramolecular Interactions of 1,2,3-Triazoles

The diverse supramolecular interactions of 1,2,3-triazoles, beyond click chemistry applications, have been explored for their potential in coordination chemistry, anion recognition, and catalysis. This research underscores the versatility of triazole derivatives in various chemical domains (Schulze & Schubert, 2014).

Multidentate Ligands with Rhenium Cores

A study investigated synthetic pathways and coordination behaviors of N3O tetradentate ligands with rhenium cores, revealing their bidentate nature and potential applications in biomedical imaging and therapy. The research highlights the ligands' high affinity for rhenium cores and their promising utility in radiopharmaceuticals (Wang et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The ever-increasing incidence of microbial resistance has led to a significant interest in 1,2,3-triazole and its derivatives, including 3-(2H-1,2,3-Triazol-2-yl)aniline . These compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .

Eigenschaften

IUPAC Name |

3-(triazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEAQCXIDHBMLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634152 |

Source

|

| Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,2,3-Triazol-2-yl)aniline | |

CAS RN |

626248-56-4 |

Source

|

| Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

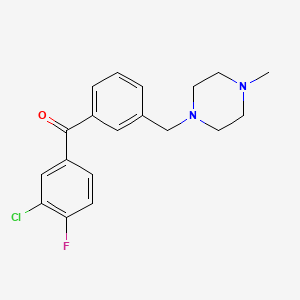

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)